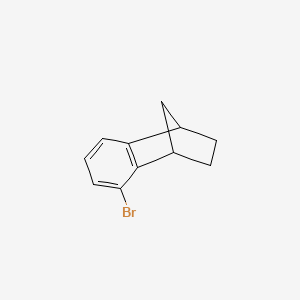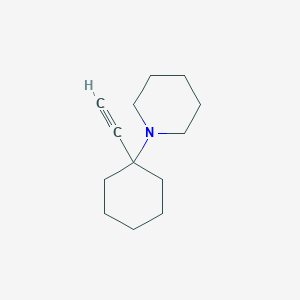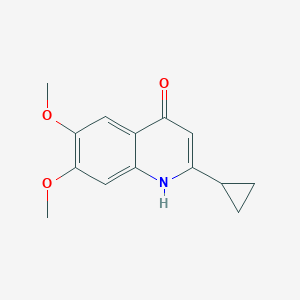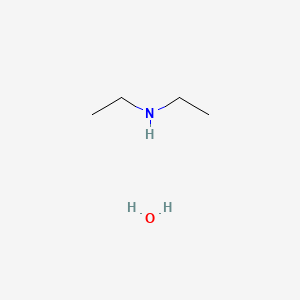
Diethylamine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamine hydrate is a compound formed by the combination of diethylamine and water. Diethylamine is an organic compound with the formula (CH₃CH₂)₂NH. It is a secondary amine and is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylamine hydrate can be synthesized through the reaction of diethylamine with water. The reaction typically involves mixing diethylamine with water in a controlled environment to form the hydrate. The molar ratio of diethylamine to water can vary, but common ratios include 1:17, 1:20, 1:30, 1:40, and 1:50 .
Industrial Production Methods
In industrial settings, diethylamine is produced through the alumina-catalyzed reaction of ethanol and ammonia. This process yields diethylamine along with ethylamine and triethylamine . The diethylamine is then mixed with water to form this compound.
Chemical Reactions Analysis
Types of Reactions
Diethylamine hydrate undergoes various chemical reactions, including:
Oxidation: Diethylamine can be oxidized to form diethylamine oxide.
Reduction: Diethylamine can be reduced to form ethylamine.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, ethylene oxide, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include diethylamine oxide, ethylamine, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylamine hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.
Biology: this compound is used in the synthesis of various biologically active compounds.
Medicine: It is used in the production of pharmaceuticals, including certain anesthetics and analgesics.
Mechanism of Action
The mechanism of action of diethylamine hydrate involves its ability to act as a nucleophile in chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethylamine hydrate include:
Ethylamine: A primary amine with the formula CH₃CH₂NH₂.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Trimethylamine: A tertiary amine with the formula (CH₃)₃N.
Isopropylamine: A primary amine with the formula (CH₃)₂CHNH₂.
Uniqueness
This compound is unique due to its ability to form stable hydrates with water, which can be used in various chemical and industrial applications. Its strong nucleophilic properties make it a valuable reagent in organic synthesis, and its ability to form stable hydrates sets it apart from other similar compounds.
Properties
CAS No. |
15890-29-6 |
|---|---|
Molecular Formula |
C4H13NO |
Molecular Weight |
91.15 g/mol |
IUPAC Name |
N-ethylethanamine;hydrate |
InChI |
InChI=1S/C4H11N.H2O/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H2 |
InChI Key |
ZEKHQGJLMVUSKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane-1-carboxamide](/img/structure/B8351209.png)

![6-benzyloxy-8-(2,2-dihydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8351219.png)
![N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide](/img/structure/B8351224.png)
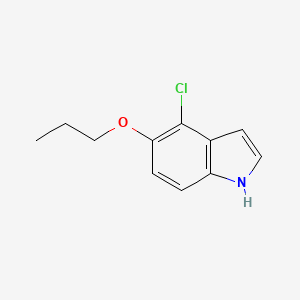
![3-[(Dimethylamino)methyl]-5-fluorophenol](/img/structure/B8351249.png)
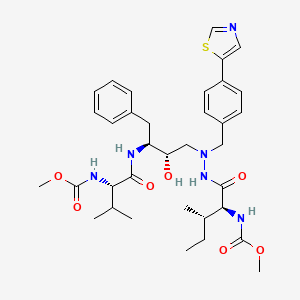
![3-(2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)benzoic acid](/img/structure/B8351261.png)
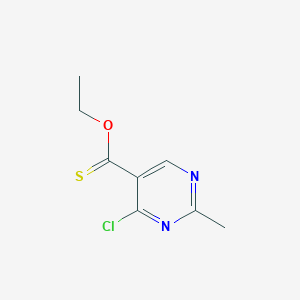
![[6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B8351277.png)
